

physical and chemical properties of alpha-pinene oxide

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Compound of Interest

Compound Name: *alpha-Pinene oxide*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Alpha-Pinene Oxide**

Introduction

Alpha-pinene oxide is a bicyclic monoterpene epoxide derived from alpha-pinene, the most abundant terpene in nature. As a versatile chiral building block and intermediate, **alpha-pinene oxide** is a compound of significant interest in the fragrance, flavor, pharmaceutical, and agrochemical industries.^[1] Its unique chemical structure, featuring a strained epoxide ring fused to a bicyclo[3.1.1]heptane skeleton, imparts a distinct reactivity that allows for the synthesis of a wide array of valuable derivatives. This technical guide provides a comprehensive overview of the core physical and chemical properties of **alpha-pinene oxide**, detailed experimental protocols, and a summary of its key chemical transformations for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Alpha-pinene oxide is a clear, colorless liquid with a characteristic pine-like aroma.^[1] It is recognized for its chemical stability and reactivity, which makes it a valuable intermediate in organic synthesis.^[1] The compound is considered an environmentally friendly alternative to traditional solvents due to its low toxicity and biodegradability.^[1]

Table 1: Physical and Spectroscopic Properties of **Alpha-Pinene Oxide**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₆ O	[1][2]
Molecular Weight	152.23 - 152.24 g/mol	[1][3]
Appearance	Clear, colorless liquid	[1][2]
CAS Number	1686-14-2	[1]
Density	0.964 - 0.97 g/mL at 25 °C	[4]
Boiling Point	102-103 °C at 50 mmHg	[1][4]
Refractive Index	n _{20/D} 1.469 - 1.47	[1][4]
Flash Point	55 - 65 °C (150 °F)	[5][6][7]
Optical Rotation	[α] ²⁰ _D = -55° (Lit.)	[1]
Topological Polar Surface Area	12.5 Å ²	[8]
Hydrogen Bond Donor Count	0	[3][8]
Hydrogen Bond Acceptor Count	1	[3][8]
Solubility	Very low in water. Sparingly soluble in Chloroform and Dichloromethane; Slightly soluble in Ethanol.	[9][10]
Stability	Air and moisture sensitive.	[2][10]

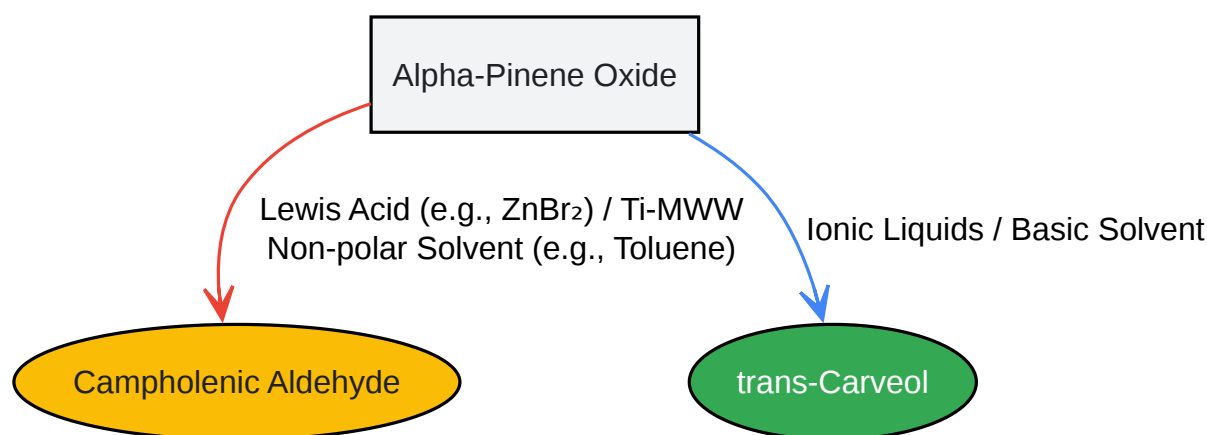
Chemical Reactivity and Key Transformations

The reactivity of **alpha-pinene oxide** is dominated by the strained three-membered epoxide ring. This ring is susceptible to cleavage under acidic, basic, or thermal conditions, leading to a variety of rearrangement and ring-opening products.

Isomerization Reactions

The acid-catalyzed isomerization of **alpha-pinene oxide** is one of its most important industrial reactions, yielding high-value fragrance and flavor compounds.[11] The product distribution is highly dependent on the choice of catalyst and solvent conditions.[12]

- **Formation of Campholenic Aldehyde:** In the presence of Lewis acids (e.g., Zinc Bromide) or specific heterogeneous catalysts like Ti-MWW zeolites, **alpha-pinene oxide** rearranges to form campholenic aldehyde.[11][13] This reaction is typically favored in non-polar, neutral solvents like toluene.[12][13] Campholenic aldehyde is a crucial precursor for sandalwood-type fragrances.[7][11]
- **Formation of trans-Carveol:** In basic solvents or with specific catalysts like task-specific ionic liquids, the isomerization can be directed to selectively produce trans-carveol, a constituent of spearmint oil.[12][14][15]

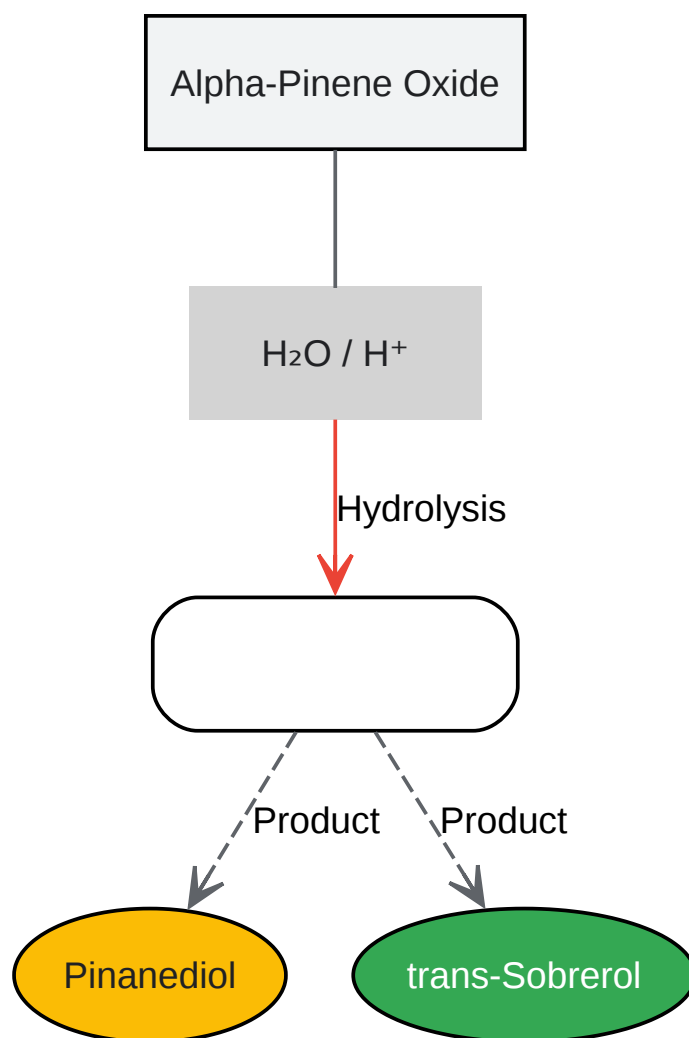


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Fig 1. Key Isomerization Pathways of **Alpha-Pinene Oxide**.

Ring-Opening Reactions (Hydrolysis)

In aqueous environments, particularly under acidic conditions, **alpha-pinene oxide** undergoes rapid ring-opening hydrolysis.[16] This reaction involves the nucleophilic attack of water on the epoxide, leading to the formation of diols. The lifetime of **alpha-pinene oxide** in neutral aqueous solution is estimated to be less than 5 minutes.[16] The primary products are pinanediol and trans-sobrerol.[17] The relief of the bicyclic ring strain is a significant thermodynamic driving force for this transformation.[16]



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Fig 2. Acid-Catalyzed Hydrolysis of **Alpha-Pinene Oxide**.

Polymerization

Alpha-pinene oxide can undergo cationic polymerization initiated by Lewis acids like BF₃ or PF₅, or by acid-activated clays such as Maghnite-H⁺.^[18] The polymerization proceeds via the protonation of the epoxide oxygen, followed by isomerization to a tertiary carbocation that propagates the polymer chain.^[18]

Experimental Protocols

Synthesis of Alpha-Pinene Oxide via Epoxidation of Alpha-Pinene

A green and efficient method for synthesizing **alpha-pinene oxide** involves the catalytic epoxidation of alpha-pinene using hydrogen peroxide.[\[17\]](#)[\[19\]](#)

Materials:

- Alpha-pinene
- Hydrogen peroxide (30% w/w aqueous solution)
- Sodium tungstate dihydrate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$)
- Toluene (optional solvent)

Protocol (Solvent-Free):[\[19\]](#)

- Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.
- In a suitable reaction vessel equipped with a stirrer and temperature control, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.
- While stirring, slowly add the 30% hydrogen peroxide solution to the mixture.
- Maintain the reaction temperature at 50°C. The reaction is exothermic.
- The reaction is typically complete within approximately 20-30 minutes, yielding **alpha-pinene oxide** with high selectivity.
- Upon completion, the organic phase can be isolated from the aqueous phase using a separating funnel.[\[17\]](#)
- The product can be purified further by distillation under reduced pressure.[\[18\]](#)

Protocol (With Solvent):[\[17\]](#)

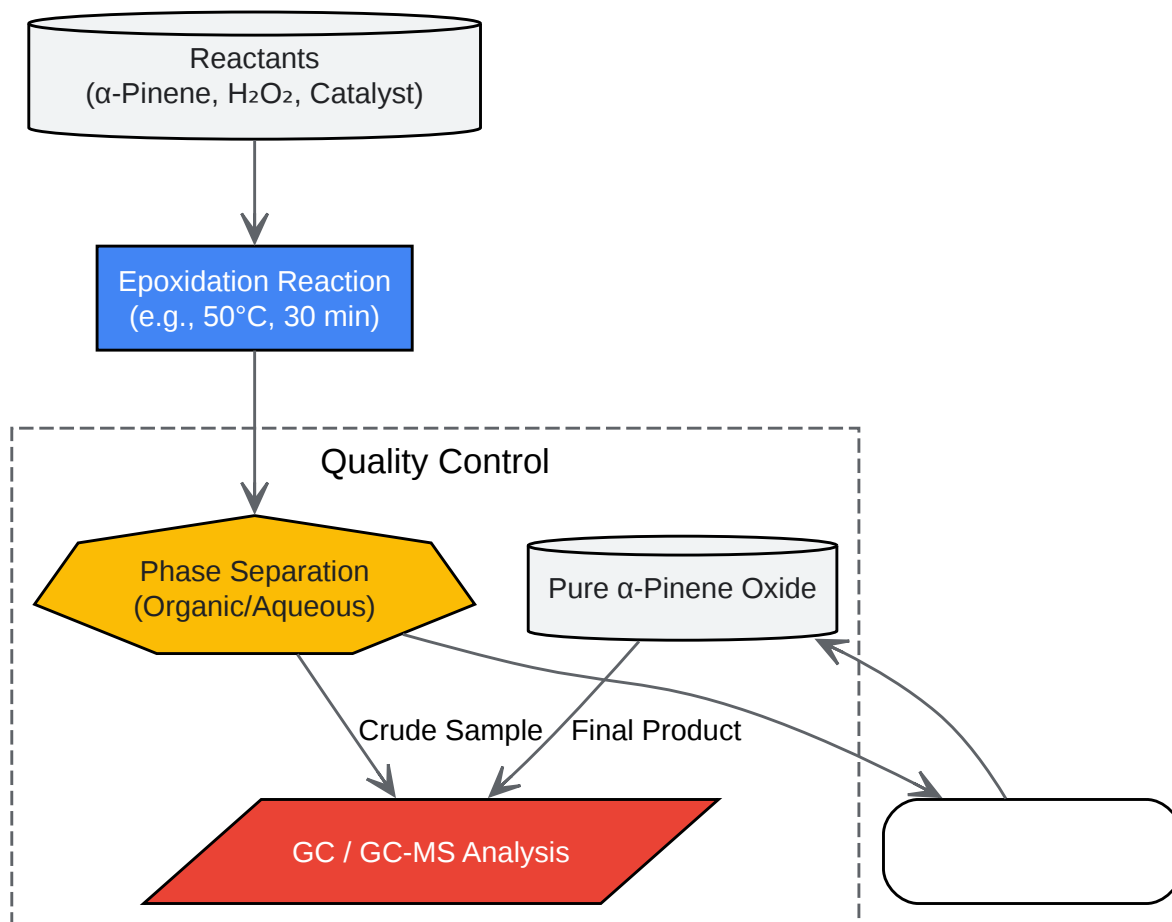
- The reaction can also be performed in a solvent such as toluene or 1,2-dichloroethane.
- In a typical setup, the conversion of alpha-pinene at 120 minutes is approximately 40% in toluene and 58% in 1,2-dichloroethane, yielding **alpha-pinene oxide** with high selectivity.[\[17\]](#)

Analysis by Gas Chromatography (GC)

GC is the standard method for assessing the purity of **alpha-pinene oxide** and analyzing the product distribution of its reactions.[\[1\]](#)[\[17\]](#)[\[20\]](#)

Typical GC Workflow:

- **Sample Preparation:** Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or ethanol).
- **Injection:** Inject the prepared sample into the gas chromatograph.
- **Separation:** The components are separated on a capillary column (e.g., HP-PONA or HP-5).[\[20\]](#)
- **Detection:** A Flame Ionization Detector (FID) is commonly used for detection, where the signal is proportional to the number of carbon atoms.[\[20\]](#)
- **Quantification:** The relative amounts of each component (e.g., remaining alpha-pinene, **alpha-pinene oxide**, and various isomers) are determined by integrating the peak areas in the resulting chromatogram.
- **Identification:** Peak identification is confirmed by comparing retention times with authentic standards and by using Gas Chromatography-Mass Spectrometry (GC-MS).[\[20\]](#)



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Fig 3. General Workflow for Synthesis and Analysis.

Safety and Handling

Alpha-pinene oxide is a combustible liquid and is classified as toxic if inhaled.[6][21][22] It can cause skin and respiratory tract irritation, and there is a risk of serious eye damage.[6]

- Handling: Use only in a well-ventilated area. Wear suitable protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[6][21] Wash thoroughly

after handling.[6]

- Storage: Store in a cool, well-ventilated, dark place in a tightly closed container under an inert atmosphere.[10][11][21]
- First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[6][21]
- Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[21]

Conclusion

Alpha-pinene oxide is a fundamentally important chemical intermediate with well-characterized physical properties and a rich and synthetically useful reactivity profile. Its ability to be transformed into high-value products like campholenic aldehyde and trans-carveol underscores its significance, particularly in the fragrance industry. A thorough understanding of its handling requirements and the reaction conditions that dictate its isomerization and ring-opening pathways is crucial for its effective and safe utilization in research and commercial applications.

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